',5'-Difluoroacetophenone serves as a valuable building block in organic synthesis due to the presence of the reactive ketone group (C=O) and the two fluorine atoms at the 2' and 5' positions of the aromatic ring. The fluorine atoms activate the aromatic ring towards nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups at these positions. This property makes 2',5'-DF a versatile intermediate for the synthesis of diverse organic molecules, including:
Here, [1] refers to: 2,5-Difluoroacetophenone on Sigma-Aldrich:
',5'-Difluoroacetophenone has been explored in medicinal chemistry research for its potential biological activities. Studies have investigated its:
The key feature of DFAP's molecular structure is the presence of a carbonyl group (C=O) attached to a phenyl ring with fluorine atoms at the 2' and 5' positions. The fluorine atoms introduce electron-withdrawing character to the molecule, affecting its reactivity compared to unsubstituted acetophenone []. The planar structure of the phenyl ring and the conjugation between the carbonyl group and the phenyl ring contribute to the overall stability of the molecule.
Specific details about the synthesis of DFAP are not readily available in scientific literature. However, general methods for synthesizing fluorinated aromatic ketones exist, such as the Friedel-Crafts acylation reaction using a fluorinated aromatic compound and an acyl chloride derivative [].
Irritant